molecular formula C13H23F3N2O2 B2387835 Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate CAS No. 2344679-18-9

Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate

Cat. No.: B2387835
CAS No.: 2344679-18-9
M. Wt: 296.334
InChI Key: LWUGKUUNTUKGML-UHFFFAOYSA-N
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Description

“Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate” is a carbamate compound with a tert-butyl group, a trifluoro group, and a piperidinyl group. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .


Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines . The presence of the tert-butyl, trifluoro, and piperidinyl groups could also influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbamates, for example, can vary widely in their properties. Some are solids while others are liquids. They can be soluble or insoluble in water, depending on their structure .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, carbamate pesticides work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects . Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound also depend on its structure and use. Some carbamates are toxic and are used as pesticides, while others are used in medications and are safe for human consumption under certain conditions .

Properties

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10(13(14,15)16)8-9-6-4-5-7-17-9/h9-10,17H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUGKUUNTUKGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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